2,7-Dimethyl-6,7-dihydro-1H-purine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2,7-dimethyl-3,6-dihydropurine |
InChI |
InChI=1S/C7H10N4/c1-5-8-3-6-7(10-5)9-4-11(6)2/h4H,3H2,1-2H3,(H,8,10) |
InChI Key |
TZOQQULUBIVWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC2=C(N1)N=CN2C |
Origin of Product |
United States |
Spectroscopic and Structural Characterization Techniques for Dihydro 1h Purines
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, it is possible to map out the complete covalent framework of a molecule like 2,7-Dimethyl-6,7-dihydro-1H-purine.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound has been reported, revealing key signals that are characteristic of its dihydro-purine structure. researchgate.net The compound was noted to be unstable, undergoing slow decomposition. researchgate.net The reported chemical shifts in deuterated chloroform (B151607) (CDCl₃) are as follows:
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
| H-8 | 8.13 | singlet | 1H | Aromatic proton on the imidazole (B134444) ring |
| NH | 5.33 | broad singlet | 1H | Amine proton |
| CH₂ | 4.00 | singlet | 2H | Methylene protons at position 6 |
| N-CH₃ | 3.96 | singlet | 3H | Methyl group attached to nitrogen 7 |
This table is generated based on the data available in the cited literature. researchgate.net
¹³C NMR Spectroscopy:
Detailed ¹³C NMR data for this compound is not provided in the available scientific literature. However, analysis of related purine (B94841) structures suggests that the carbon signals would appear in distinct regions corresponding to the aromatic and aliphatic portions of the molecule.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton coupling networks. For this compound, it would confirm the connectivity, or lack thereof, between the different proton environments.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the carbon signals for the CH₂ group and the N-CH₃ group.
Specific 2D NMR data for this compound is not available in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition.
While a specific high-resolution mass spectrum for this compound (with a molecular formula of C₇H₁₀N₄) is not reported, a low-resolution mass spectrum for the related compound 7-Methyl-6,7-dihydro-1H-purine showed a molecular ion peak (M⁺·) at m/z 136.0742, which corresponds to its calculated mass of 136.0749 for C₆H₈N₄. researchgate.net This demonstrates the utility of mass spectrometry in confirming the structure of such compounds. An HRMS analysis of this compound would be expected to yield a molecular ion peak consistent with its molecular formula.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. The instability of the compound may present challenges in obtaining crystals suitable for such analysis. researchgate.net
Should a crystal structure be determined, the analysis of the crystal packing would reveal how the molecules arrange themselves in the crystal lattice. This would include the identification of any intermolecular interactions, such as hydrogen bonding (e.g., involving the NH proton) or π-π stacking interactions between the purine rings, which govern the supramolecular architecture.
A crystal structure would also provide a precise snapshot of the molecule's conformation in the solid state. This would include the planarity of the purine ring system and the geometry of the substituents. For this compound, the conformation of the dihydropyrimidine (B8664642) ring would be of particular interest.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of organic molecules, providing insights into the functional groups present and the electronic transitions within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the various functional groups within a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For a compound like this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its structural features. The dihydro-purine core, with its combination of C-N, C=N, C-H, and N-H bonds, would give rise to a complex but interpretable spectrum.
Key expected IR absorption bands for this compound, based on analogous structures, are summarized in the table below. The presence of the N-H bond in the dihydropyrimidine ring is a key feature, typically showing a stretching vibration in the range of 3300-3500 cm⁻¹. The C-H stretches from the methyl groups and the purine ring would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations from the imidazole and dihydropyrimidine rings are expected in the 1500-1650 cm⁻¹ region.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (amine) | 3300 - 3500 | Stretching |
| C-H (alkane) | 2850 - 2960 | Stretching |
| C-H (aromatic/heteroaromatic) | 3000 - 3100 | Stretching |
| C=N | 1600 - 1650 | Stretching |
| C=C | 1500 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-H (bend) | 1375 - 1450 | Bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π → π* and n → π* transitions within the purine ring system. The reduction of one of the double bonds in the pyrimidine (B1678525) ring, to form the dihydro-purine structure, would likely cause a hypsochromic (blue) shift compared to its fully aromatic purine analog, as the extent of conjugation is reduced.
Theoretical calculations on similar heterocyclic systems suggest that the primary absorption bands would likely fall in the range of 200-300 nm. nih.gov The exact position of the λmax would be influenced by the solvent polarity.
| Transition Type | Expected λmax Range (nm) | Chromophore |
| π → π | 200 - 270 | Imidazole and dihydropyrimidine rings |
| n → π | 270 - 300 | Non-bonding electrons on nitrogen atoms |
Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of purine derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.
The retention time of the compound would depend on the specific conditions, including the column, mobile phase composition, and flow rate. Purity assessment would involve analyzing the chromatogram for the presence of a single, sharp peak corresponding to the target compound. The use of a diode-array detector (DAD) would allow for the simultaneous acquisition of UV spectra across the peak, further confirming its identity and purity.
A typical starting point for method development for a compound like this compound is presented in the table below.
| Parameter | Typical Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for a compound. For a compound to be analyzed by GC, it must be volatile and thermally stable. While some purine derivatives can be analyzed directly, others may require derivatization to increase their volatility. For this compound, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative might be necessary for optimal analysis. nih.gov
The mass spectrometer would provide a mass spectrum of the compound, showing its molecular ion peak (M⁺) and a characteristic fragmentation pattern. The molecular weight of this compound is 164.20 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 164. The fragmentation pattern would provide further structural information, with common losses including methyl groups (CH₃) and fragments of the purine ring.
| Parameter | Typical Condition |
| Column | DB-5 or similar non-polar capillary column |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Computational and Theoretical Studies on 2,7 Dimethyl 6,7 Dihydro 1h Purine Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in calculating various molecular properties that govern the reactivity and stability of purine (B94841) analogues.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.net
In studies of purine analogues and related heterocyclic systems, FMO analysis is frequently employed. For instance, a DFT study on hydrazine-1-carbothioamide and its triazole and thiadiazole derivatives, which share structural motifs with purine analogues, revealed that a smaller HOMO-LUMO gap correlates with higher reactivity. researchgate.net Specifically, a derivative with a small energy gap of 2.94 eV was identified as the most reactive. researchgate.net Similarly, in an analysis of Dinaphthodiospyrol S, the energies of the HOMO and LUMO were calculated to be negative, confirming the compound's stability. nih.gov A higher energy HOMO suggests greater reactivity, while a lower energy LUMO is favorable for nucleophilic reactions. nih.gov
| Compound/Analogue Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding |
|---|---|---|---|---|
| Hydrazine-1-carbothioamide Derivative 7 | - | - | 2.94 | Smallest energy gap, indicating highest reactivity. researchgate.net |
| Dinaphthodiospyrol S | Negative Value | Negative Value | - | Negative energies confirm the compound's stability. nih.gov |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding in a molecule, including lone pairs and bond orbitals. uni-muenchen.de It is particularly useful for analyzing intramolecular interactions, such as hyperconjugation and charge transfer, by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The energetic significance of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de
For purine derivatives, NBO analysis can elucidate the electronic effects of substituents. For example, in a computational study of 8-substituted purines, NBO charges were correlated with redox potentials, providing insight into how substitutions at the C8 position influence the electronic properties of the purine ring. acs.org
Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). The electrophilicity index, in particular, quantifies the energy stabilization of a molecule when it accepts additional electronic charge from the environment. These descriptors are valuable for comparing the reactivity of different purine analogues. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. ysu.am By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule and its dynamic behavior in different environments, such as in solution or when bound to a protein. ysu.amyoutube.com
MD simulations are extensively used to assess the stability of ligand-protein complexes. nih.govnih.gov By simulating the complex over a period of time, researchers can observe how the ligand interacts with the protein's binding site and whether the binding is stable. nih.gov Key metrics for assessing stability include the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. nih.govsemanticscholar.org
For example, MD simulations of a 1H-purine-2,6-dione derivative bound to the SARS-CoV-2 main protease showed that the complex was stable after an initial 10 ns of simulation, with average RMSD values of 2.8 and 3.1 Å in two separate runs. nih.gov In another study on purine base binding to a riboswitch, extensive all-atom MD simulations were used to study the conformational dynamics of the aptamer domain when bound to different ligands. nih.gov These simulations help to understand the molecular basis of ligand selectivity and affinity. nih.gov
| System | Simulation Time | Key Stability Metric (RMSD) | Finding |
|---|---|---|---|
| 1H-purine-2,6-dione derivative with SARS-CoV-2 Mpro | Not specified | Average RMSD of 2.8 and 3.1 Å | The ligand-protein complex exhibited stability after 10 ns. nih.gov |
| Purine bases with guanine (B1146940) sensing riboswitch | ~1 µs total | - | Residue U51 acts as a general docking platform, while C74 interactions are crucial for selectivity. nih.gov |
Molecular Docking Studies for Ligand-Target Binding Prediction and Orientation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netsciencegate.app This method is widely used in drug design to screen virtual libraries of compounds and to understand the key interactions between a ligand and its target protein. researchgate.netnih.gov
Prediction of Binding Modes and Interaction Hotspots
Computational modeling is instrumental in predicting how purine analogues interact with biological targets, such as enzymes and nucleic acids. These predictions help identify key binding modes and interaction "hotspots" that are crucial for biological activity.
Purine analogues often function by mimicking natural purines and interacting with the active sites of enzymes involved in nucleic acid metabolism, like DNA polymerases. nih.gov Theoretical studies can model three potential interaction scenarios: the analogue competing with the natural substrate without being used, the analogue substituting for the natural substrate with minimal effect, or the analogue substituting the substrate and subsequently terminating DNA synthesis. nih.gov
A critical aspect of purine binding, particularly in the context of DNA, is the ability to form different types of base pairs. Beyond the canonical Watson-Crick geometry, purines can adopt a syn conformation to form Hoogsteen base pairs. nih.govmdpi.com This alternative binding mode results in a significant structural change, constricting the distance between the sugar backbones (C1′–C1′ distance) by approximately 2.5 Å compared to a standard Watson-Crick pair. nih.gov Certain DNA polymerases, such as human DNA polymerase ι, specifically utilize Hoogsteen base pairing to accommodate incoming purine nucleotides in the active site. mdpi.com Computational models can predict the energetic favorability of these different binding geometries, identifying hotspots for interaction, such as the N7 atom of the purine ring which becomes a hydrogen bond acceptor in the Hoogsteen configuration. mdpi.com
Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.govgoums.ac.ir By mapping properties onto this surface, researchers can gain a detailed understanding of how molecules pack in the solid state.
The Hirshfeld surface is generated by partitioning the crystal space between molecules. Properties such as dnorm (normalized contact distance) are mapped onto this surface. The dnorm map uses a color scale where red spots indicate intermolecular contacts that are shorter than the van der Waals radii sum, highlighting the most significant interactions like hydrogen bonds. nih.govgoums.ac.ir Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation distance. goums.ac.ir
From the Hirshfeld surface, a 2D "fingerprint plot" is generated, which summarizes all intermolecular contacts in the crystal. researchgate.netresearchgate.net This plot is a histogram of the distances from the surface to the nearest atom nucleus inside (di) and outside (de) the surface. The plot provides a quantitative measure of the prevalence of different types of contacts. nih.govresearchgate.net For example, analysis of related heterocyclic compounds shows that H···H, O···H/H···O, and C···H/H···C interactions are often the most dominant contributors to the crystal packing. nih.gov
Below is a representative data table illustrating the percentage contributions of different intermolecular contacts derived from Hirshfeld surface analysis for similar heterocyclic structures.
| Intermolecular Contact Type | Percentage Contribution (Example A) nih.gov | Percentage Contribution (Example B) nih.gov |
|---|---|---|
| H···H | 37.3% | 65.5% |
| O···H / H···O | 11.1% | 17.5% |
| C···H / H···C | 10.9% | 14.3% |
| N···H / H···N | 9.7% | 1.0% |
| Cl···H / H···Cl | 17.6% | N/A |
| Other | 13.4% | 1.7% |
Hydrogen Bonding Networks and Weak Non-Covalent Interactions (e.g., C-H...O, N-H...N, π-π Stacking)
The fingerprint plots derived from Hirshfeld surface analysis allow for a detailed breakdown of the specific non-covalent interactions that stabilize the crystal structure. These include strong hydrogen bonds and weaker interactions that are collectively vital for molecular recognition and supramolecular assembly.
Hydrogen Bonding Networks: Purine derivatives are known to form unique two-dimensional hydrogen-bonding networks. rsc.org These networks can involve various donor and acceptor atoms. For instance, in substituted purines, classical N-H···O and O-H···O hydrogen bonds, as well as weaker C-H···O interactions, can link molecules into extensive three-dimensional frameworks. nih.gov The stability of hydrogen-bonded complexes depends on the number and geometry of the bonds, with complexes featuring three hydrogen bonds being significantly more stable. acs.org
Weak Non-Covalent Interactions:
C-H···π Interactions: These interactions, where a carbon-hydrogen bond points towards the face of an aromatic ring, are often confirmed by a high percentage of C···H/H···C contacts in the Hirshfeld analysis. researchgate.net
π-π Stacking: The stacking of aromatic rings is a crucial non-covalent interaction in many biological systems and materials. nih.govresearchgate.net The self-stacking tendency among purine bases typically decreases in the order of adenine (B156593) > guanine. nih.govresearchgate.net While traditional π-π stacking can be identified, Hirshfeld analysis can sometimes indicate the absence of significant π-π interactions if the characteristic triangular patterns on the shape-index map are not present. nih.gov These interactions play a significant role in the structure of macromolecules and in ligand-protein binding. mdpi.com
Theoretical Spectroscopic Property Predictions (e.g., Vibrational Wavenumbers, Chemical Shifts)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For purine analogues, DFT calculations can be employed to compute vibrational wavenumbers, which correspond to the peaks observed in an infrared (IR) spectrum. goums.ac.ir Studies on related pyrimidopyridazine structures show a high degree of correlation between the calculated vibrational frequencies and those obtained from experimental Fourier-transform infrared (FTIR) spectroscopy. goums.ac.ir The accuracy of these predictions is often improved when the molecular geometry is optimized in a simulated solvent environment rather than in a vacuum, as this more closely resembles the experimental conditions. goums.ac.ir
Below is an example table comparing theoretical and experimental vibrational wavenumbers for key functional groups in a related heterocyclic system.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) goums.ac.ir | Calculated Wavenumber (cm⁻¹) goums.ac.ir |
|---|---|---|
| C=O Stretch | 1645 | 1659 |
| C=N Stretch | 1588 | 1594 |
| C-Cl Stretch | 1091 | 1090 |
| Aromatic C-H Stretch | 3059 | 3063 |
Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions aid in the assignment of complex spectra and provide insight into the electronic environment of the nuclei.
Solvent Effects on Molecular Properties and Reactivity through Continuum Models
The chemical environment, particularly the solvent, can profoundly influence the properties and reactivity of a molecule. rsc.org Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational techniques used to simulate these solvent effects without explicitly modeling individual solvent molecules. mdpi.comwikipedia.org
In a PCM calculation, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the chosen solvent. wikipedia.orgresearchgate.net This approach allows for the efficient calculation of how the solvent affects properties like tautomeric stability, electronic structure, and reaction energies. researchgate.netnih.gov
Studies on aminopurines and nitropurines demonstrate that solvation generally enhances the electron-donating or electron-withdrawing properties of substituents. mdpi.comnih.gov The magnitude of this solvent effect can depend on intramolecular "proximity interactions"—for example, whether a substituent group is near repulsive (N···N) or attractive (N-H···N) sites on the purine ring system. mdpi.comnih.gov Furthermore, solvent effects are critical for understanding tautomeric equilibria. The relative stability of different purine tautomers can change significantly with solvent polarity, potentially altering which form of the molecule is predominant in a given solution. mdpi.comnih.gov This is crucial as different tautomers can exhibit vastly different chemical reactivity and biological activity. researchgate.netrsc.org
Mechanistic Investigations of 2,7 Dimethyl 6,7 Dihydro 1h Purine Derivatives
Enzyme Inhibition Mechanisms
Studies on Phosphodiesterase (PDE) Subtype Inhibition
While specific studies on the phosphodiesterase (PDE) inhibitory activity of 2,7-dimethyl-6,7-dihydro-1H-purine derivatives are not extensively documented in publicly available literature, the broader class of purine (B94841) derivatives has been identified as a source of PDE inhibitors. For instance, research into purine-based compounds has led to the identification of inhibitors of PDE7, a phosphodiesterase subtype involved in the regulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. These studies provide a basis for the potential investigation of this compound derivatives as PDE inhibitors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Studies and Cellular Expression Modulation
A novel, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) with an 8-purine derived structure has been developed and evaluated. dovepress.com This compound demonstrated a concentration-dependent inhibition of DPP-4 activity in vitro. nih.gov In vivo studies in Zücker obese diabetic fatty (ZDF) rats, an experimental model for metabolic syndrome and type 2 diabetes, showed that oral administration of this 8-purine derivative improved diabetic conditions through its inhibitory effect on DPP-4. dovepress.comnih.gov
DPP-4 inhibitors, as a class, are known to exert pleiotropic effects beyond glycemic control, including modulation of the immune system and vascular function. nih.govresearchgate.net They have been shown to improve endothelial function and reduce inflammation. nih.govnih.gov The mechanism involves the prevention of the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release. dovepress.comnih.gov Furthermore, DPP-4 is expressed on various immune cells, and its inhibition can modulate T-cell proliferation. researchgate.net Some DPP-4 inhibitors have been shown to reduce the expression of inflammatory markers such as VCAM-1, E-selectin, IL-6, IL-1β, and TNF-α in endothelial cells. nih.gov
Below is a data table summarizing the in vitro DPP-4 inhibitory activity of a representative 8-purine derivative compared to the standard drug, vildagliptin. nih.gov
| Compound | IC₅₀ (µM) | Eₘₐₓ (% Inhibition) |
| 8-Purine Derivative | 4.9 | 62 ± 1.04 |
| Vildagliptin | 3.2 | 69 ± 1.10 |
Receptor Modulation and Signal Transduction Pathways
Adenosine Receptor Antagonism and Agonism
Derivatives of 1,3-dimethylxanthine, a structure closely related to the 2,7-dimethyl-purine core, have been extensively studied as adenosine receptor antagonists. A series of 8-substituted derivatives of 3,7-dimethyl-1-propargylxanthine (B14051) were synthesized and evaluated for their binding affinity at A₁ and A₂A adenosine receptor subtypes. nih.gov These studies have identified compounds with high affinity and selectivity for the A₂A adenosine receptor. nih.gov The structure-activity relationship analyses revealed that substitutions at the 8-position of the xanthine (B1682287) ring are crucial for potency and selectivity. nih.govnih.gov For example, 8-styryl-substituted derivatives of 3,7-dimethyl-1-propargylxanthine demonstrated significantly higher affinity and selectivity for A₂A receptors compared to standard antagonists. nih.gov
The following table presents the binding affinities (Ki) of selected 8-styryl-3,7-dimethyl-1-propargylxanthine derivatives for the A₂A adenosine receptor. nih.gov
| Compound | A₂A Ki (nM) | A₁/A₂A Selectivity |
| 8-(m-chlorostyryl)-DMPX | 13 | 100-fold |
| 8-(m-bromostyryl)-DMPX | 8 | 146-fold |
| 8-(3,4-dimethoxystyryl)-DMPX | 15 | 167-fold |
Serotonin (B10506) Receptor (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) Ligand-Binding and Functional Activity
A series of 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives have been synthesized and evaluated for their affinity towards 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov Certain compounds within this series, particularly those with a phenylpropyl substituent at the 7-position of the purine-2,6-dione (B11924001) core, exhibited significant affinity for 5-HT₁ₐ receptors. nih.gov In behavioral studies, these compounds acted as postsynaptic 5-HT₁ₐ receptor antagonists. nih.gov
Further research on 8-aminoalkyl derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione has identified ligands with affinity for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors. nih.gov One such compound, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, was found to be a mixed 5-HT₁ₐ/5-HT₂ₐ/5-HT₇ receptor ligand with antidepressant and anxiolytic-like activity in animal models. nih.gov The dual activation of 5-HT₁ₐ receptors and antagonism of 5-HT₇ receptors is considered a promising strategy for treating depression and anxiety. nih.gov
The binding affinities (Ki) for selected purine-2,6-dione derivatives at serotonin receptors are presented in the table below. nih.govnih.gov
| Compound | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) | 5-HT₇ Ki (nM) |
| Compound with phenylpropyl at position 7 | 8-50 | 115-550 | Not Reported |
| 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 2.5 | 15 | 30 |
Interactions with Cellular Targets and Influence on Cellular Processes
The interaction of purine derivatives with cellular targets can lead to a variety of effects on cellular processes. For instance, certain N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have been shown to block DNA synthesis, leading to an accumulation of cells in the G1 phase of the cell cycle. nih.gov At higher concentrations, these compounds can induce cell death in the G1 phase. nih.gov
In a different context, a phenotypic screening of purine derivatives against Mycobacterium tuberculosis led to the identification of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as potent antitubercular agents. nih.gov Mechanistic studies revealed that these compounds inhibit DprE1, an essential enzyme for the biosynthesis of the mycobacterial cell wall. nih.gov
Furthermore, the inhibition of DPP-4 by purine derivatives has been shown to have downstream effects on cellular signaling. researchgate.net By preventing the degradation of stromal cell-derived factor-1α (SDF-1α), DPP-4 inhibitors can promote the mobilization of stem cells, which can have therapeutic implications in conditions like myocardial infarction. researchgate.net The inhibition of DPP-4 can also lead to the activation of protein kinase A (PKA) through the GLP-1 receptor pathway, which can in turn phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production and improved endothelial function. nih.gov
Modulation of Cell Proliferation, Differentiation, and Survival Pathways
Purine analogues can influence key cellular pathways that govern cell growth and survival. Their structural similarity to endogenous purines allows them to interact with various biological targets, including enzymes and receptors involved in cell signaling. Some synthetic 6- and 9-substituted purine derivatives have been reported for their antitumor activity. researchgate.net For example, certain N-(purin-6-yl)amino acid and peptide derivatives have been evaluated for their anti-tumor activity against numerous human tumor cell lines, including those from leukemia, colon cancer, melanoma, and breast cancer. researchgate.net This suggests that modifications to the purine core can lead to compounds with potent antiproliferative effects.
Interference with Nucleic Acid Synthesis and Purine Metabolism
A primary mechanism by which purine derivatives exert their biological effects is through the disruption of nucleic acid metabolism. ontosight.ai As analogues of natural purines like adenine (B156593) and guanine (B1146940), these compounds can interfere with the synthesis of DNA and RNA, which is a critical process for rapidly proliferating cells, such as cancer cells. ontosight.ai
Recent research has identified purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1, an enzyme involved in the deadenylation of mRNA, which is a key step in mRNA degradation. ontosight.ai By inhibiting Caf1, these compounds can disrupt the normal lifecycle of mRNA, thereby affecting gene expression and cellular function. The inhibitory activity is influenced by the substituents on the purine ring. For instance, a 7-benzyl substituent on a 1-hydroxy-purine-2,6-dione was found to bind within a hydrophobic pocket of the Caf1 active site. ontosight.ai The development of these inhibitors provides a chemical tool to study the Ccr4-Not complex, which is crucial for gene expression regulation in mammalian cells. ontosight.ai
Table 1: Inhibition of Caf1 Ribonuclease by Selected 7-Substituted 1-hydroxy-purine-2,6-dione Derivatives ontosight.ai
| Compound ID | N7-Substituent | IC50 (µM) for Caf1 Inhibition |
| NSC-86353 | Benzyl (B1604629) | 22.8 ± 0.1 |
| NSC-85703 | Methyl | >250 |
| 5b | Cyclohexyl | ~60 |
Redox Activity and Generation of Reactive Oxygen Species (ROS)
The redox properties of purine derivatives can contribute to their mechanism of action, although this is a less universally documented mechanism compared to metabolic interference. While specific studies on ROS generation by this compound or its close analogues are limited in the available literature, some heterocyclic compounds, particularly those containing nitro groups, are known to undergo redox transformations in the body. youtube.com These transformations can lead to the generation of reactive oxygen species, which can induce cellular stress and contribute to the compound's biological effects. The study of redox transformations is considered an important step in understanding the biological action of certain pharmaceutical agents. youtube.com
Investigative Models for Determining Mechanism of Action
A variety of investigative models are employed to elucidate the mechanisms of action of purine derivatives. These models are crucial for identifying molecular targets and understanding the physiological effects of these compounds.
Biochemical Profiling and In Vitro Assays:
In vitro enzymatic assays are fundamental for determining the direct effects of compounds on specific targets. For example, a fluorescence-based biochemical assay was used to evaluate the ability of purine-2,6-dione derivatives to inhibit the activity of the Caf1 ribonuclease. ontosight.ai
Antimutagenicity assays , such as those using Vibrio harveyi strains, can determine a compound's ability to inhibit the action of standard mutagens. This provides insight into chemopreventive potential and interaction with DNA repair pathways. zsmu.edu.ua
In vitro metabolism assays using liver microsomes (from human or animal sources) are employed to predict the metabolic routes and kinetics of new compounds. zsmu.edu.ua These studies help characterize the biotransformation of the parent compound into potentially active or inactive metabolites.
Cell-Based Assays:
Cell proliferation assays using various human tumor cell lines are a standard method to screen for antiproliferative and cytotoxic effects. researchgate.net These assays measure the ability of a compound to inhibit cell growth over time.
These models provide a systematic approach to characterizing the pharmacological profile of new purine derivatives, from direct enzyme inhibition to broader cellular effects.
Exploration of Structure Activity Relationships Sar in the 2,7 Dimethyl 6,7 Dihydro 1h Purine Scaffold
Impact of Substituents at Nitrogen (N) and Carbon (C) Positions on Biological Activity
Specific studies on how substituents at the nitrogen and carbon positions of 2,7-Dimethyl-6,7-dihydro-1H-purine affect its biological activity are not publicly available.
There is no specific information regarding the influence of methylation patterns at the 1, 3, 7, and 8-positions on the target affinity of the this compound scaffold.
The role of hydrophobic and electron-withdrawing groups in modulating the activity of this compound has not been documented in the available literature. While the introduction of a chlorine atom, a common electron-withdrawing group, can modulate biological activity in various organic molecules, its specific effect on this purine (B94841) derivative is unknown. eurochlor.org
Correlation of Side Chain Length and Chemical Nature with Receptor Selectivity
No data exists in the reviewed sources that correlates the side chain length and chemical nature of substituents on the this compound scaffold with its receptor selectivity.
Conformational Flexibility and its Implications for Ligand-Target Recognition
A conformational analysis of this compound and the implications of its flexibility for ligand-target recognition have not been reported. The conformational properties of a molecule are crucial for its interaction with biological targets, but specific studies on this compound are lacking.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
No quantitative structure-activity relationship (QSAR) models have been developed specifically for the this compound scaffold. QSAR studies on other series of purine derivatives have been conducted to predict antitumor and other activities, but these models are not directly applicable to the compound . nih.gov
Pharmacophore Modeling for Identifying Key Structural Features for Activity
Pharmacophore models for the this compound scaffold have not been generated. While pharmacophore modeling has been successfully applied to other series of substituted purines to identify key features for their cytotoxic activity, such as aromatic centers and hydrogen bond donors/acceptors, this has not been performed for the specific scaffold of interest. mdpi.comnih.gov
Advanced Academic Research Directions for 2,7 Dimethyl 6,7 Dihydro 1h Purine
Rational Design of Novel Purine-Based Chemical Probes for Biological Systems
The rational design of chemical probes is essential for exploring complex biological systems. For the 2,7-Dimethyl-6,7-dihydro-1H-purine core, this involves creating specialized molecules to investigate and manipulate biological pathways with high precision. Such probes are instrumental in identifying and validating new drug targets. purdue.edursc.org
A key strategy is the development of photoaffinity labeling (PAL) probes. These probes incorporate a photoreactive group, such as a diazirine, and a bioorthogonal handle, like a terminal alkyne. This design allows for covalent attachment to target proteins upon photoactivation and subsequent analysis via techniques like click chemistry. rsc.org Applying this to the this compound scaffold could help elucidate its currently unknown protein binding partners and mechanisms of action within a cell.
Another approach is to leverage the known binding modes of other purine (B94841) derivatives to design new probes. For instance, the 2-amine-9H-purine scaffold has been successfully used to develop potent ligands for bromodomains, which are key regulators of gene transcription. acs.org By understanding the structure-activity relationships (SAR) of similar purine cores, researchers can rationally modify the this compound structure to create probes that target specific protein families, such as kinases or G protein-coupled receptors (GPCRs). purdue.edu
Table 1: Strategies for Purine-Based Chemical Probe Design
| Design Strategy | Key Features | Potential Application for this compound |
| Photoaffinity Labeling (PAL) | Incorporates a photoreactive group (e.g., diazirine) and a bioorthogonal handle (e.g., alkyne). rsc.org | Identification of unknown protein targets and validation in complex biological systems. rsc.org |
| Structure-Based Design | Utilizes 3D structures of target proteins to guide the design of selective ligands. acs.orgnih.gov | Development of probes for specific enzyme families like kinases or bromodomains. acs.org |
| Fragment-Based Growth | Starts with a small, weakly binding fragment (the purine core) and grows it into a potent and selective probe. youtube.com | Discovery of novel binding pockets and development of highly selective probes. |
Development of Dihydro-1H-purine Scaffolds for Multi-Target Ligand Design
The concept of designing ligands that can interact with multiple targets simultaneously—polypharmacology—is a growing trend in drug discovery for complex diseases like cancer. rsc.org The dihydro-1H-purine scaffold is a promising starting point for creating such multi-target ligands due to its structural versatility. rsc.org
The development of multi-target ligands often begins by identifying a "metacore," a structural template that represents a set of related analog series active against different target families. rsc.org The dihydro-1H-purine core could serve as such a metacore. For example, different substitutions on the purine ring have led to compounds that inhibit various receptor protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.com By strategically combining structural features known to confer activity at different targets, novel derivatives of this compound could be synthesized to act as dual or multi-target inhibitors. mdpi.com
This approach has been successfully applied to design inhibitors for oncogenic proteins like KRAS G12D, where purine and pyrimidine (B1678525) analogs demonstrated potent anticancer activity. nih.gov Similarly, purine-scaffold inhibitors have been developed for Hsp90, a chaperone protein crucial for cancer cell survival. nih.gov These examples highlight the potential of the purine core to be adapted for complex therapeutic challenges, a strategy that could be extended to the this compound derivative.
Integration of Cheminformatics and Machine Learning in Purine Discovery
The explosion of chemical and biological data has made cheminformatics and machine learning (ML) indispensable tools in modern drug discovery. nih.govnumberanalytics.com These computational techniques can accelerate the discovery of novel purine derivatives by predicting their properties, identifying potential candidates, and optimizing lead compounds. numberanalytics.com
Machine learning algorithms can build quantitative structure-activity relationship (QSAR) models, which correlate the chemical structures of purine derivatives with their biological activities. mdpi.com For a compound like this compound, where experimental data may be scarce, ML models trained on large databases of other purine compounds can predict its potential biological targets and activities. This allows for virtual screening of vast chemical spaces to prioritize molecules for synthesis and testing. nih.gov
Furthermore, ML and bioinformatic approaches are being used to identify gene signatures related to purine metabolism in diseases, which can reveal new therapeutic targets. nih.gov For instance, an analysis of nonspecific orbital inflammation identified key purine metabolism genes with significant diagnostic potential. nih.gov Integrating these computational tools can guide the rational design of this compound derivatives for specific diseases, streamlining the path from initial concept to a viable drug candidate. youtube.com
Exploration of the 6,7-Dihydro-1H-purine Core in Supramolecular Chemistry and Materials Science
The unique structure of the purine ring system, with its hydrogen bond donors and acceptors, makes it an excellent building block for supramolecular chemistry and the creation of novel materials. The 6,7-dihydro-1H-purine core, in particular, offers distinct structural features that can be exploited.
In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding. The crystal structure of related compounds, such as disodium (B8443419) 2-amino-6-oxo-6,7-dihydro-1H-purine-1,7-diide heptahydrate, reveals how these molecules can form layered networks through hydrogen bonds with surrounding water molecules. elsevierpure.com The specific substitution pattern of this compound could be used to control these interactions, leading to the formation of unique crystal lattices or functional materials.
These self-assembling properties are also relevant in materials science. For example, purine derivatives can be investigated for their potential to form hydrogels, liquid crystals, or other soft materials. The ability to create diverse, functionalized analogs of the purine core opens pathways for developing materials with novel electronic, optical, or recognition properties. digitellinc.com
Further Investigation into In Vitro and In Vivo Pharmacological Profiles Utilizing Animal Models
To translate the potential of this compound into therapeutic applications, comprehensive pharmacological evaluation is necessary. This involves a phased approach, starting with in vitro assays and progressing to in vivo studies in animal models. researchgate.net
Initial in vitro screening would involve testing the compound against a panel of enzymes and receptors to identify its primary biological targets. For example, assays could determine its inhibitory activity against various kinases or its binding affinity for specific GPCRs. researchgate.netnih.gov Functional assays on isolated organs can then confirm whether the compound acts as an agonist or antagonist at these targets. nih.gov
Following promising in vitro results, in vivo studies in animal models are crucial. These studies assess the compound's effects in a complex physiological system. For instance, if in vitro data suggests anti-inflammatory properties, the compound could be tested in rodent models of inflammation. researchgate.net Similarly, if it targets pathways related to metabolic diseases, its efficacy could be evaluated in diabetic animal models, such as Zucker rats. researchgate.netnih.gov Such studies provide essential data on the compound's potential therapeutic effects and its behavior within a living organism. nih.gov
Table 2: Pharmacological Evaluation Pipeline
| Stage | Purpose | Example Methodologies |
| In Vitro Target Identification | To identify the primary molecular targets of the compound. | Enzyme inhibition assays (e.g., kinases), receptor binding assays ([3H]-ligands). researchgate.netnih.gov |
| In Vitro Functional Analysis | To determine the functional effect of the compound on its target. | Assays on isolated organs, cell-based signaling assays. nih.gov |
| In Vivo Efficacy Studies | To evaluate the therapeutic potential in a living organism. | Disease models in animals (e.g., inflammation, diabetes, cancer models). nih.govresearchgate.net |
Chemical Biology Applications of Dihydro-1H-purine Derivatives in Pathway Elucidation
Chemical biology utilizes small molecules as tools to dissect complex biological pathways. Dihydro-1H-purine derivatives, including this compound, can be powerful instruments for this purpose. Their development as selective pharmacological agents allows researchers to modulate specific proteins within a cell or organism and observe the downstream consequences, thereby elucidating the protein's function. ontosight.airesearchgate.net
For example, a highly selective inhibitor derived from the dihydro-1H-purine scaffold could be used to probe the role of a specific kinase in a signaling cascade. By inhibiting the kinase and observing changes in cellular processes like proliferation or apoptosis, researchers can map the connections within the pathway. nih.gov This approach has been instrumental in understanding the roles of cyclin-dependent kinases (CDKs) in cancer and has led to the development of targeted therapies. nih.gov
The synthesis of a library of diverse dihydro-1H-purine derivatives is a key strategy. This library can be screened against various biological systems to identify molecules that perturb specific pathways. researchgate.net These "hits" can then be optimized for potency and selectivity to create high-quality chemical tools. Such tools are invaluable for exploring new biology and validating novel therapeutic targets, ultimately expanding our understanding of life at the molecular level. ontosight.ai
Q & A
Q. How do structural modifications impact SAR in kinase inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
